Cholesteryl laurate chemical structure and properties
Cholesteryl laurate chemical structure and properties
An In-Depth Technical Guide to Cholesteryl Laurate
Introduction
Cholesteryl laurate, also known as cholesteryl dodecanoate, is a cholesteryl ester derived from the condensation of cholesterol and lauric acid.[1][2] As a member of the sterol lipid class, it plays a significant role in various biological and industrial applications.[3] Biologically, cholesteryl esters are the primary form for cholesterol storage and transport within the body.[4][5] Technologically, cholesteryl laurate is notable for its liquid crystalline properties, making it a subject of interest in materials science.[6][7][8] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to researchers in chemistry and drug development.
Chemical Structure and Identifiers
Cholesteryl laurate consists of a rigid steroid nucleus derived from cholesterol, attached to a flexible twelve-carbon acyl chain from lauric acid via an ester linkage.[9] This amphipathic structure, with a polar ester group and a large nonpolar hydrocarbon body, dictates its physical and chemical behavior.
Chemical Identifiers
The following table summarizes the key chemical identifiers for cholesteryl laurate.
| Identifier | Value | Reference |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate | [1] |
| CAS Number | 1908-11-8 | [1][2][3] |
| Molecular Formula | C₃₉H₆₈O₂ | [1][2][10] |
| SMILES | CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4(--INVALID-LINK--CC[C@@H]4--INVALID-LINK--CCCC(C)C)C)C | [1] |
| InChIKey | RMLFYKFCGMSLTB-ZBDFTZOCSA-N | [1][2] |
| Synonyms | Cholesteryl dodecanoate, Cholesterol laurate, 5-Cholesten-3β-ol laurate | [1][2][3] |
Physicochemical Properties
The physical properties of cholesteryl laurate are crucial for its application in materials science and as an excipient in pharmaceutical formulations.
Properties Data
| Property | Value | Reference |
| Molecular Weight | 568.96 g/mol | [2][3][10] |
| Monoisotopic Mass | 568.52193141 Da | [1] |
| Appearance | Solid | [2][3] |
| Melting Point | 91-92 °C | [3] |
| Topological Polar Surface Area | 26.3 Ų | [1][3] |
| Purity | >97.0% to >99% (Commercially available) | [2][7] |
| Storage Conditions | -20°C or Freezer | [2][3] |
Synthesis and Characterization
The synthesis of cholesteryl laurate is typically achieved through esterification. While biological synthesis involves enzymes like acyl-CoA:cholesterol acyltransferase (ACAT)[5], chemical synthesis provides a more direct route for research and industrial production.
General Synthesis Protocol
A common laboratory method involves the reaction of cholesterol with an activated form of lauric acid, such as dodecanoyl chloride (lauryl chloride).
-
Reactant Preparation : Dissolve cholesterol in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) in a reaction flask.
-
Base Addition : Add a base (e.g., triethylamine, pyridine) to act as a proton scavenger.
-
Acylation : Slowly add dodecanoyl chloride dropwise to the solution while stirring, typically at reflux or a controlled temperature.[11]
-
Reaction Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture and perform a liquid-liquid extraction to remove impurities and the base.
-
Purification : The crude product is purified, often by recrystallization from a solvent like ethanol or acetone, to yield the final solid product.
A recently developed alternative involves a palladium-catalyzed cross-coupling reaction between cholesterol and aroyl chlorides under microwave irradiation, which can produce good to high yields.[12]
Characterization Methods
The structure and purity of synthesized cholesteryl laurate are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the characteristic chemical shifts of the steroid nucleus and the lauryl acyl chain.[1]
-
Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[1]
-
X-Ray Diffraction (XRD) : XRD analysis is used to study the crystal structure and packing of cholesteryl laurate in its solid state, which is particularly relevant for understanding its polymorphic and liquid crystalline behaviors.[13]
-
Differential Scanning Calorimetry (DSC) : DSC is used to determine the thermal properties, such as melting point and phase transition temperatures, which are critical for its application in liquid crystals.[4]
Applications in Research and Development
Liquid Crystals
Cholesteryl laurate is a well-known thermotropic liquid crystal, exhibiting a cholesteric (or chiral nematic) phase between its crystalline solid and isotropic liquid states.[4] In this phase, the elongated molecules arrange in layers with a helical twist. The pitch of this helix is sensitive to temperature, which can cause the material to selectively reflect different wavelengths of light, resulting in vibrant color changes. This property is exploited in applications such as temperature sensors and mood rings.
Drug Delivery Systems
The unique properties of cholesterol and its esters make them attractive components for advanced drug delivery systems (DDS).[14][15]
-
Liposomes and Nanoparticles : Cholesterol is a critical excipient in liposomal and lipid nanoparticle (LNP) formulations, where it modulates membrane fluidity, stability, and permeability.[15][16] Cholesteryl esters like cholesteryl laurate can be incorporated into these systems to enhance the encapsulation of hydrophobic drugs and improve carrier stability.[14]
-
Enhanced Cellular Uptake : The cholesterol moiety can act as a cell-penetrating agent by interacting with and inserting into cell membranes, potentially leading to higher cellular uptake of the encapsulated drug.[11][14]
-
Prodrugs and Conjugates : By covalently linking a drug to cholesterol or its esters, a prodrug is formed. This strategy can improve the drug's pharmacokinetic profile, protect it from degradation, and facilitate targeted delivery, as some tissues (like ovarian tumors) show higher uptake of cholesterol-based molecules.[15]
Biological Role and Pathways
In biological systems, cholesterol is rarely stored in its free form. Instead, it is esterified with a fatty acid to form a cholesteryl ester, a more hydrophobic molecule that can be packed into lipid droplets within cells or into the core of lipoproteins for transport in the bloodstream.[5]
The primary enzyme responsible for this conversion inside cells is Acyl-CoA:cholesterol acyltransferase (ACAT).[5] The resulting cholesteryl esters are a key part of cellular homeostasis, regulating membrane fluidity and serving as a reservoir for cholesterol, which is a precursor for steroid hormones and bile acids.[5][17] Dysregulation of cholesteryl ester metabolism is linked to several diseases, including atherosclerosis.[5]
References
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- 6. pubs.acs.org [pubs.acs.org]
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- 12. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural determination and packing analysis of a cholesteryl caprate/cholesteryl laurate solid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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